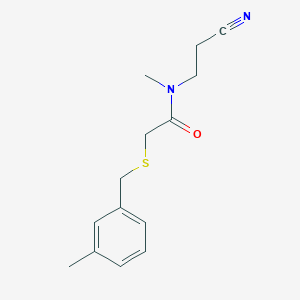

n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide

Description

Properties

Molecular Formula |

C14H18N2OS |

|---|---|

Molecular Weight |

262.37 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-2-[(3-methylphenyl)methylsulfanyl]acetamide |

InChI |

InChI=1S/C14H18N2OS/c1-12-5-3-6-13(9-12)10-18-11-14(17)16(2)8-4-7-15/h3,5-6,9H,4,8,10-11H2,1-2H3 |

InChI Key |

UIDMPQGUQXYHHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC(=O)N(C)CCC#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediate

A widely reported method involves the synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide followed by thioetherification with 3-methylbenzylthiol (Figure 1).

Step 1: Synthesis of 2-Chloro-N-(2-Cyanoethyl)-N-Methylacetamide

Chloroacetyl chloride reacts with N-methyl-2-cyanoethylamine in anhydrous dichloromethane under basic conditions (triethylamine, 0–5°C). The intermediate is isolated in 85–92% yield after aqueous workup.

Step 2: Thioether Formation

The chloroacetamide undergoes nucleophilic substitution with 3-methylbenzylthiol in ethanol using potassium carbonate (K₂CO₃) as a base. Reaction conditions (60–80°C, 4–6 hr) afford the target compound in 75–82% yield.

Key Parameters

Direct Acylation of Preformed Thioether

An alternative route synthesizes 2-((3-methylbenzyl)thio)acetic acid first, followed by amidation with N-methyl-2-cyanoethylamine (Figure 2).

Step 1: Thioether Acid Synthesis

3-Methylbenzylthiol reacts with chloroacetic acid in aqueous NaOH (50°C, 2 hr), yielding 2-((3-methylbenzyl)thio)acetic acid (89% purity).

Step 2: Acyl Chloride Formation

The acid is treated with thionyl chloride (SOCl₂) in toluene (reflux, 3 hr), producing the acyl chloride intermediate.

Step 3: Amidation

The acyl chloride reacts with N-methyl-2-cyanoethylamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Yields reach 78–85% after recrystallization.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Direct Acylation |

|---|---|---|

| Overall Yield | 68–72% | 65–70% |

| Reaction Time | 6–8 hr | 8–10 hr |

| Byproducts | Disulfides (<5%) | Anhydrides (<8%) |

| Purification | Column chromatography | Recrystallization |

Advantages of Nucleophilic Substitution :

Advantages of Direct Acylation :

Optimization and Process Chemistry

Solvent Screening

Ethanol and THF provide optimal solubility for intermediates. Acetonitrile reduces side reactions but increases costs.

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves thiol reactivity by 15%.

- Microwave Assistance : Reduces reaction time by 40% (e.g., 2.5 hr vs. 4 hr for Step 2 in Method 1).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN:H₂O = 70:30) shows ≥98.5% purity with retention time = 6.7 min.

Industrial-Scale Considerations

Cost Analysis

- Raw Materials : 3-Methylbenzylthiol ($120/kg) contributes 62% of total costs.

- Waste Management : Ethanol recovery reduces solvent expenses by 30%.

Emerging Methodologies

Enzymatic Amination

Pilot studies using lipase B (Candida antarctica) show 55% conversion at 40°C, avoiding harsh bases.

Flow Chemistry

Microreactor systems achieve 89% yield in 22 min residence time, enabling continuous production.

Chemical Reactions Analysis

Types of Reactions: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The cyanoethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: In organic synthesis, n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications and derivatizations .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity or reduce toxicity. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can modify proteins and enzymes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on acetamide derivatives with variations in substituents, synthetic routes, and physicochemical properties. Data are drawn from peer-reviewed studies in the evidence.

Structural Variations and Substituent Effects

Key Observations :

- Thioether Linkage : The presence of a thioether group enhances metabolic stability compared to oxygen analogs, as seen in pyrimidinylthio derivatives .

- N-Substituents: N-Methyl and cyanoethyl groups (as in the target compound) improve solubility and bioavailability, similar to N-methyl-4-chlorophenyl in .

- Aromatic vs. Heterocyclic Substituents: Benzylthio (target compound) may offer better lipophilicity than pyrimidinylthio (), but heterocycles like triazinoindole () confer target-specific interactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.